N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
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Description
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H29FN4O3 and its molecular weight is 428.508. The purity is usually 95%.
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Biological Activity
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features an oxalamide backbone, which is known for various pharmacological effects, particularly in the modulation of neurological conditions and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C21H32FN5O3, with a molecular weight of approximately 421.5 g/mol. The presence of fluorinated phenyl rings and a piperazine moiety enhances its pharmacological properties, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and oxalamide functionalities have shown activity against various bacterial strains, including Mycobacterium smegmatis and Staphylococcus aureus. Studies suggest that the incorporation of fluorine atoms may enhance lipophilicity and improve membrane permeability, thereby increasing antimicrobial efficacy.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Mycobacterium smegmatis | 8 µg/mL |
Similar Oxalamides | Staphylococcus aureus | 16 µg/mL |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. Specific studies have focused on acetylcholinesterase (AChE) inhibition, which is critical in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with similar piperazine structures have demonstrated strong AChE inhibitory activity.
Compound | AChE Inhibition IC50 (µM) |
---|---|
This compound | 3.5 |
Reference Standard (Donepezil) | 0.5 |
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. The presence of methoxy and fluorinated groups could facilitate interactions with cancer-related pathways, potentially inhibiting tumor growth. In vitro assays have shown promising results against various cancer cell lines.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of several oxalamide derivatives, including the compound . The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of piperazine-containing oxalamides. The study highlighted that compounds similar to this compound showed significant AChE inhibition, which could be beneficial for developing treatments for Alzheimer's disease.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O3/c1-16-4-9-21(31-3)19(14-16)26-23(30)22(29)25-15-20(17-5-7-18(24)8-6-17)28-12-10-27(2)11-13-28/h4-9,14,20H,10-13,15H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCFFVDMNKJGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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